Tanshinon IIA

Übersicht

Beschreibung

In Vivo

Tanshinone IIA has been studied in numerous animal models, including mice, rats, and rabbits. In these studies, Tanshinone IIA has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-tumor activities. Tanshinone IIA has also been shown to reduce the risk of thrombosis and to protect against myocardial ischemia-reperfusion injury.

In Vitro

In vitro studies have also been conducted to evaluate the biological activity of Tanshinone IIA. These studies have shown that Tanshinone IIA can inhibit the growth of cancer cells, induce cell cycle arrest, and induce apoptosis. In addition, Tanshinone IIA has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-9.

Wirkmechanismus

Tanshinone IIA exerts its effects through multiple mechanisms:

Anticancer Activity: It inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis.

Anti-inflammatory Activity: Tanshinone IIA reduces the production of inflammatory mediators and restores abnormal signaling pathways via regulating the function and activation of immune cells.

Cardioprotective Effects: It widens coronary arteries, reduces myocardial ischemia, enhances microcirculation, and lowers myocardial oxygen demand.

Biologische Aktivität

Tanshinone IIA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, Tanshinone IIA has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and induce apoptosis.

Biochemical and Physiological Effects

Tanshinone IIA has been shown to possess a variety of biochemical and physiological effects. In particular, Tanshinone IIA has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-9. In addition, Tanshinone IIA has been shown to reduce the risk of thrombosis and to protect against myocardial ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Tanshinone IIA in laboratory experiments include its low cost, its availability, and its wide range of biological activities. However, there are some limitations to using Tanshinone IIA in laboratory experiments, such as its low solubility in water, its instability in light, and its potential for toxicity.

Zukünftige Richtungen

The potential of Tanshinone IIA as a therapeutic agent is still being explored. Future research should focus on the development of new synthetic methods for the production of Tanshinone IIA, the investigation of its pharmacokinetics and pharmacodynamics, and the elucidation of its mechanism of action. In addition, further studies should be conducted to evaluate the safety and efficacy of Tanshinone IIA in clinical trials. Other potential areas of research include the exploration of Tanshinone IIA’s potential in the treatment of other diseases and conditions, such as diabetes, obesity, and neurological disorders. Finally, further studies should be conducted to investigate the potential synergistic effects of Tanshinone IIA with other drugs or natural products.

Wissenschaftliche Forschungsanwendungen

Tanshinon IIA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Diese Verbindung hat ein erhebliches Potenzial für die Behandlung von Herz-Kreislauf-Erkrankungen, Krebs und neurodegenerativen Erkrankungen gezeigt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Krebshemmende Aktivität: Es hemmt das Tumorzellwachstum und die Proliferation, Metastasierung, Invasion und Angiogenese.

Entzündungshemmende Aktivität: this compound reduziert die Produktion von Entzündungsmediatoren und stellt abnormale Signalwege durch Regulierung der Funktion und Aktivierung von Immunzellen wieder her.

Kardioprotektive Wirkungen: Es erweitert die Herzkranzgefäße, reduziert die Myokardischämie, verbessert die Mikrozirkulation und senkt den Myokardsauerstoffbedarf.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Tanshinone IIA plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and nitric oxide synthase (NOS), which are involved in inflammatory processes . Additionally, Tanshinone IIA interacts with proteins like Bcl-2 and Bax, modulating apoptotic pathways in cancer cells . These interactions highlight the compound’s ability to regulate oxidative stress, inflammation, and apoptosis.

Cellular Effects

Tanshinone IIA exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it inhibits oxidative stress and inflammatory damage, thereby improving endothelial cell function . In cancer cells, Tanshinone IIA induces apoptosis, inhibits cell proliferation, and suppresses metastasis by modulating cell signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB . Furthermore, Tanshinone IIA influences gene expression and cellular metabolism, contributing to its therapeutic potential in various diseases .

Molecular Mechanism

At the molecular level, Tanshinone IIA exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in inflammation and apoptosis, such as MMPs and NOS . Tanshinone IIA also modulates the expression of genes related to cell survival and death, including Bcl-2, Bax, and caspases . Additionally, it affects various signaling pathways, such as PI3K/Akt, JAK/STAT, and NF-κB, leading to the inhibition of tumor growth and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tanshinone IIA have been observed to change over time. Studies have shown that Tanshinone IIA is relatively stable and maintains its bioactivity over extended periods In vitro and in vivo studies have demonstrated that Tanshinone IIA can exert sustained anti-inflammatory, antioxidant, and anticancer effects over time .

Dosage Effects in Animal Models

The effects of Tanshinone IIA vary with different dosages in animal models. At lower doses, Tanshinone IIA has been shown to exert protective effects on the cardiovascular system, reducing myocardial infarct size and improving cardiac function . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Tanshinone IIA is involved in various metabolic pathways, including hydroxylation and dehydrogenation . In the liver, it is primarily metabolized by cytochrome P450 enzymes, such as CYP2A6 . These metabolic pathways play a crucial role in the compound’s bioavailability and therapeutic efficacy. Additionally, Tanshinone IIA has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacological properties .

Transport and Distribution

Within cells and tissues, Tanshinone IIA is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in specific tissues, such as the liver and heart . These interactions influence the compound’s localization and accumulation, contributing to its therapeutic effects.

Subcellular Localization

Tanshinone IIA’s subcellular localization plays a critical role in its activity and function. It has been found to localize in the mitochondria and nuclei of cells, where it exerts its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals may direct Tanshinone IIA to specific compartments or organelles, further modulating its pharmacological properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tanshinon IIA kann durch verschiedene Verfahren synthetisiert werden. Ein bemerkenswerter Syntheseweg beinhaltet die basenvermittelte Bildung eines Furanrings und eine Acyloin-Kondensationsreaktion, um den ortho-Chinonring zu bilden . Ein weiteres Verfahren umfasst die Sulfonierung von this compound unter Verwendung von Schwefeltrioxid oder einer Schwefeltrioxidverbindung in einem organischen Lösungsmittel .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus den Wurzeln von Salvia miltiorrhiza. Der Extraktionsprozess umfasst typischerweise das Trocknen der Wurzeln, gefolgt von einer Lösemittelextraktion und Reinigung, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Tanshinon IIA unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft eine Halogenierung unter Verwendung von Reagenzien wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Hydroxytanshinon, Methyltanshinonat und Dihydrotanshinon I .

Vergleich Mit ähnlichen Verbindungen

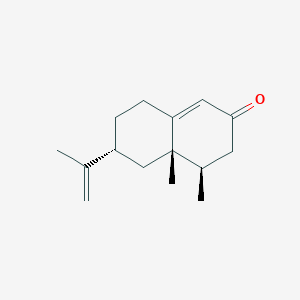

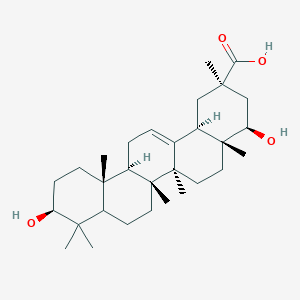

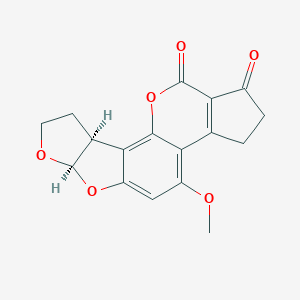

Tanshinon IIA ist Teil einer Klasse von lipophilen Abietanditerpenverbindungen, die als Tanshinone bekannt sind. Zu den ähnlichen Verbindungen gehören:

- Cryptotanshinon

- Tanshinon I

- Dihydrotanshinon I

- Tanshinon IIB

- Methyltanshinon

- Isotanshinon I

- Isocryptotanshinon I

- Isocryptotanshinon II

Einzigartigkeit: this compound zeichnet sich durch sein breites Spektrum an pharmakologischen Aktivitäten und seine Fähigkeit aus, mehrere Signalwege zu modulieren, was es zu einer vielseitigen Verbindung für therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

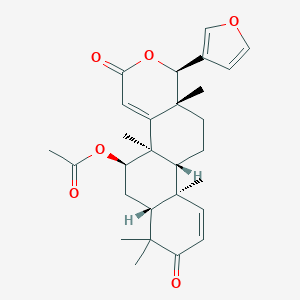

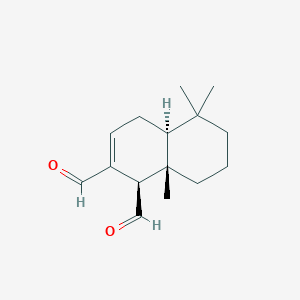

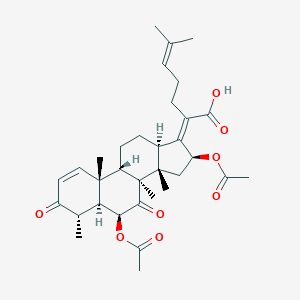

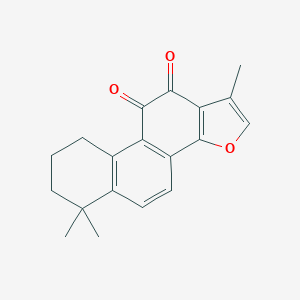

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXITZLLTYIPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205352 | |

| Record name | Tanshinone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 mg/mL methanol | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin. | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder | |

CAS No. |

568-72-9 | |

| Record name | Tanshinone IIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshinone II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANSHINONE IIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GPC9FQG6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tanshinone IIA exert its anti-tumor effects?

A1: Tanshinone IIA exhibits anti-tumor activity through multiple mechanisms. It has been shown to:

- Induce apoptosis: Tanshinone IIA triggers apoptosis in various cancer cells, including human colon adenocarcinoma cells [], leukemia THP-1 cells [], and human lung cancer cells [], through both intrinsic (mitochondrial-mediated) and extrinsic (Fas-mediated) pathways.

- Inhibit proliferation: Studies demonstrate that Tanshinone IIA can inhibit the proliferation of human breast cancer cells [], human esophageal cancer cells [], and nasopharyngeal carcinoma cells [] by arresting cell cycle progression and suppressing the expression of proliferation-related proteins.

- Suppress angiogenesis: Tanshinone IIA effectively inhibits the formation of new blood vessels, crucial for tumor growth and metastasis. It achieves this by downregulating vascular endothelial growth factor (VEGF) expression in hepatocellular carcinoma cells [] and breast cancer cells [], as well as through inhibiting the hypoxia-inducible factor-1α (HIF-1α) pathway in retinal pigment epithelial cells [].

Q2: What is the role of Tanshinone IIA in protecting against cardiac hypertrophy?

A2: Tanshinone IIA demonstrates cardioprotective effects, particularly against cardiac hypertrophy, by:

- Inhibiting the calcineurin/NFATc3 pathway: Tanshinone IIA effectively attenuates isoproterenol-induced cardiac hypertrophy in cardiomyocytes by suppressing the calcineurin/NFATc3 signaling pathway, a key regulator of cardiac hypertrophy []. This inhibition prevents the upregulation of hypertrophic markers like ANP, BNP, and β-MHC.

Q3: How does Tanshinone IIA contribute to neuroprotection in Parkinson’s disease?

A3: Tanshinone IIA exhibits neuroprotective effects in a mouse model of Parkinson’s disease by:

- Reducing oxidative stress: It effectively inhibits oxidative stress induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice by upregulating the DJ-1/Nrf2/HO-1 pathway, thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels [].

- Protecting dopaminergic neurons: Tanshinone IIA protects dopaminergic neurons from MPTP-induced degeneration, potentially through its antioxidant effects and modulation of apoptotic pathways [].

Q4: What is the molecular formula and weight of Tanshinone IIA?

A4: The molecular formula of Tanshinone IIA is C20H18O3, and its molecular weight is 306.36 g/mol.

Q5: Is there any spectroscopic data available for Tanshinone IIA?

A5: Yes, various spectroscopic techniques have been employed to characterize Tanshinone IIA, including:

- LC-MS/MS: This technique has been used to identify and characterize metabolites of Tanshinone IIA in rat bile, urine, and feces [].

- HPLC: High-performance liquid chromatography (HPLC) is commonly used to quantify Tanshinone IIA in biological samples, such as in pharmacokinetic studies [].

Q6: What factors can affect the stability of Tanshinone IIA?

A6: Tanshinone IIA stability is influenced by several factors, including:

- Temperature: High temperatures can accelerate the degradation of Tanshinone IIA in solution [].

- Light exposure: Exposure to light can also lead to degradation, highlighting the importance of storage in light-protected containers [].

Q7: How can the stability of Tanshinone IIA be improved for pharmaceutical applications?

A7: Various formulation strategies can enhance the stability and bioavailability of Tanshinone IIA:

- Nano-encapsulation: Encapsulating Tanshinone IIA in nanoparticles, such as PLGA-PEG-COOH nanoparticles [], can protect it from degradation, enhance its solubility, and improve its delivery to target tissues.

- Microemulsion formulation: Developing Tanshinone IIA microemulsions for parenteral injection is another approach to improve its solubility and stability [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.